2-[(4-Methylpentyl)oxy]acetic acid
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Overview
Description
“2-[(4-Methylpentyl)oxy]acetic acid” is a chemical compound with the CAS Number: 1038734-77-8 . It has a molecular weight of 160.21 and its IUPAC name is [(4-methylpentyl)oxy]acetic acid . It is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H16O3/c1-7(2)4-3-5-11-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) . This indicates that the compound has 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .Scientific Research Applications
Photocatalytic Decomposition
- Acetic acid decomposes photocatalytically on TiO2 through two parallel pathways, one involving the formation of CH4 and CO2 without consuming lattice oxygen, and the other involving oxygen extraction from the TiO2 lattice to form H2O and CO2 (Muggli & Falconer, 1999).
Antitumor Agents
- 9-Oxoxanthene-4-acetic acids, with 5-substituents on the xanthenone, exhibit antitumor activity against mouse colon adenocarcinoma 38 in vivo, with activity correlating better with the lipophilic properties of substituents rather than their electronic properties (Atwell et al., 1990).
Adsorption Studies
- The adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV) phosphate, a nano-composite, was effective in removing the pesticide from aqueous solutions, indicating potential applications in environmental remediation (Khan & Akhtar, 2011).
Organic Synthesis
- Studies on the synthesis of thiazolidin-4-ones based on chromenyl-acetic acid derivatives show potential for the development of new antibacterial agents (Čačić et al., 2009).
Secondary Organic Aerosol (SOA) Precursor
- Acetic acid plays a central role in the aqueous oxidation of methylglyoxal, a precursor for SOA, with its oxidation leading to the formation of glyoxylic, glycolic, and oxalic acids (Tan et al., 2012).
Other Applications
- The study of the reaction of 2-Methylfuran with phosphoric acid to yield various oligomeric products showcases potential applications in polymer chemistry and materials science (Ishigaki & Shono, 1974).
- The degradation of acetic acid using sulfate radical generated by persulfate ions photolysis offers insights into environmental remediation technologies (Criquet & Leitner, 2009).
Safety and Hazards
Properties
IUPAC Name |
2-(4-methylpentoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-7(2)4-3-5-11-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPQDKYQNIUSBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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